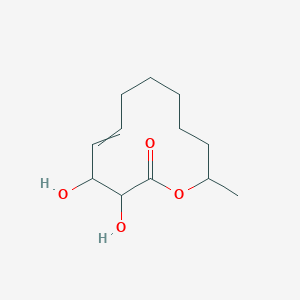
3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one is a complex organic compound with significant interest in various scientific fields
Métodos De Preparación
The synthesis of 3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired cyclic structure . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antioxidant properties . In medicine, derivatives of this compound have shown promise in anti-cancer research due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, it has industrial applications in the synthesis of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of oxidative stress.
Comparación Con Compuestos Similares
3,4-Dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one can be compared with similar compounds such as 12-Methyloxacyclododec-9-en-2-one and other oxacyclododec-5-en-2-one derivatives . These compounds share similar structural features but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific hydroxyl and methyl substitutions, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
109613-32-3 |
|---|---|
Fórmula molecular |
C12H20O4 |
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
3,4-dihydroxy-12-methyl-1-oxacyclododec-5-en-2-one |
InChI |
InChI=1S/C12H20O4/c1-9-7-5-3-2-4-6-8-10(13)11(14)12(15)16-9/h6,8-11,13-14H,2-5,7H2,1H3 |
Clave InChI |
GZDQOCJUSLPXLU-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCC=CC(C(C(=O)O1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
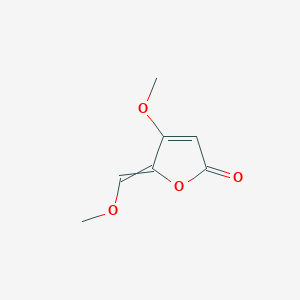
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
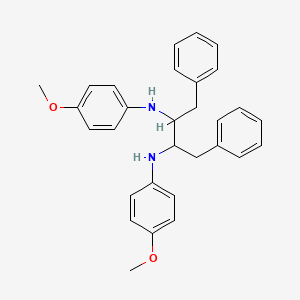
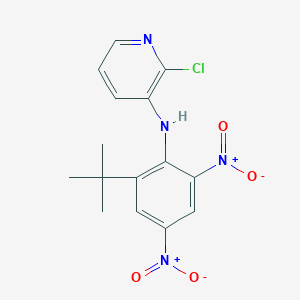
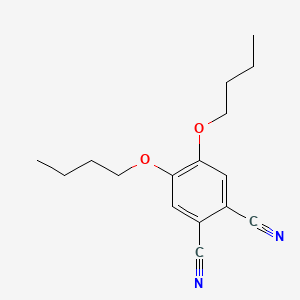
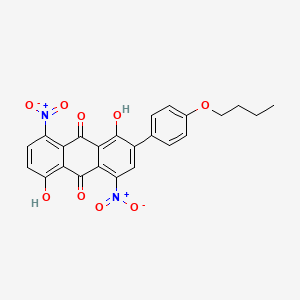
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
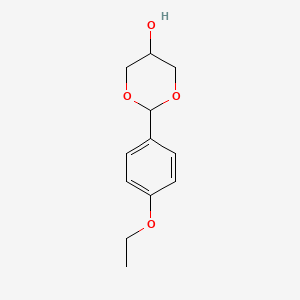
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
